molecular formula C13H7F5 B12843311 2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl CAS No. 14621-04-6

2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B12843311
CAS No.: 14621-04-6
M. Wt: 258.19 g/mol
InChI Key: PWMDTYMKSMKJRY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl is a fluorinated aromatic compound with the molecular formula C13H6F5 It is characterized by the presence of five fluorine atoms and a methyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 4’-methyl-1,1’-biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the reagent used, various substituted biphenyl derivatives can be formed.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and other reduced forms.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. In industrial applications, its chemical stability and resistance to degradation make it a valuable component in high-performance materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methyl group on the biphenyl structure enhances its stability and reactivity compared to other fluorinated biphenyls. This makes it particularly useful in applications requiring high-performance materials and selective biological interactions .

Properties

CAS No.

14621-04-6

Molecular Formula

C13H7F5

Molecular Weight

258.19 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(4-methylphenyl)benzene

InChI

InChI=1S/C13H7F5/c1-6-2-4-7(5-3-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3

InChI Key

PWMDTYMKSMKJRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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